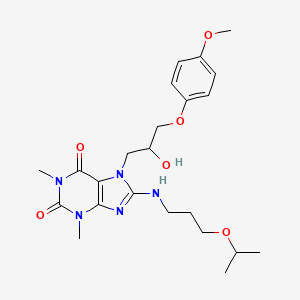

![molecular formula C21H22F2N2O4S B2655879 1-(3,5-difluorophenyl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)methanesulfonamide CAS No. 1396864-23-5](/img/structure/B2655879.png)

1-(3,5-difluorophenyl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane” is a compound that can be used as a cyclobutylation agent to introduce a bicyclobutane group onto a variety of amines and thiols without affecting other functional groups . It has an empirical formula of C10H8F2O2S and a molecular weight of 230.23 .

Synthesis Analysis

“3,5-Difluoroacetophenone”, also known as 1-(3,5-difluorophenyl)ethanone, is a fluorinated acetophenone that may be used to synthesize a variety of compounds . For example, it can be used to synthesize (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one and 1,3,5-triarylpyrazoline fluorophores containing a 16-membered thiazacrown ligand .Molecular Structure Analysis

The molecular structure of “1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane” consists of a bicyclobutane group attached to a 3,5-difluorophenyl group via a sulfonyl bridge .Physical And Chemical Properties Analysis

“1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane” is a powder or crystals with a purity of 95%. It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Catalytic Protodeboronation for Alkene Hydromethylation

- Application : Researchers have developed a catalytic protodeboronation method using a radical approach. This protocol enables the formal anti-Markovnikov hydromethylation of alkenes, a valuable yet previously unknown transformation . The process involves the removal of a boron group from the pinacol boronic ester, followed by hydromethylation of the resulting alkene. This reaction can be applied to various substrates, including complex molecules like (−)-Δ8-THC and cholesterol.

Deoxyfluorination of Alcohols

- Application : The compound could potentially be used as a reagent for deoxyfluorination reactions. Its easy availability, low cost, high stability, and efficiency make it attractive for this purpose . By replacing hydroxyl groups with fluorine atoms, researchers can modify the properties of organic molecules, impacting their reactivity and bioactivity.

Steroid Derivatives and Biological Studies

- Application : Investigating its derivatives and their biological activities could lead to insights into potential drug candidates, hormone mimetics, or other bioactive agents. For instance, exploring the sulfooxy group’s impact on steroid function could be intriguing .

Eigenschaften

IUPAC Name |

1-(3,5-difluorophenyl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N2O4S/c22-15-9-14(10-16(23)11-15)13-30(27,28)24-17-4-5-20-19(12-17)21(26)25-7-2-1-3-18(25)6-8-29-20/h4-5,9-12,18,24H,1-3,6-8,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTBBVMUSMMPPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NS(=O)(=O)CC4=CC(=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-difluorophenyl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2655796.png)

![6-Cyclopropyl-2-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2655797.png)

![N-(3-chloro-4-methylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2655798.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2655800.png)

![2-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]pyrazine](/img/structure/B2655804.png)

![1'-((3-Chloro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2655819.png)